molecular formula C22H15ClN2O4S B11521169 2-chloro-5-{5-[(E)-{(2Z)-2-[(4-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]furan-2-yl}benzoic acid

2-chloro-5-{5-[(E)-{(2Z)-2-[(4-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]furan-2-yl}benzoic acid

Cat. No.: B11521169
M. Wt: 438.9 g/mol
InChI Key: NCNHMXBZHWLDOX-YBFXNURJSA-N
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Description

2-chloro-5-{5-[(E)-{(2Z)-2-[(4-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]furan-2-yl}benzoic acid is a complex organic compound that features a unique combination of functional groups, including a chloro-substituted benzoic acid, a thiazolidinone ring, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-5-{5-[(E)-{(2Z)-2-[(4-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]furan-2-yl}benzoic acid typically involves multi-step organic reactions

    Formation of Thiazolidinone Ring: This step involves the reaction of a thioamide with an α-haloketone under basic conditions to form the thiazolidinone ring.

    Introduction of Furan Ring: The furan ring can be introduced through a condensation reaction between a furan aldehyde and an appropriate amine or imine.

    Coupling with Chloro-Substituted Benzoic Acid: The final step involves the coupling of the previously formed intermediate with 2-chloro-5-bromobenzoic acid under palladium-catalyzed cross-coupling conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-chloro-5-{5-[(E)-{(2Z)-2-[(4-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]furan-2-yl}benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the imine group to an amine or to reduce the thiazolidinone ring.

    Substitution: The chloro group on the benzoic acid can be substituted with other nucleophiles to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield amines or alcohols.

Scientific Research Applications

2-chloro-5-{5-[(E)-{(2Z)-2-[(4-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]furan-2-yl}benzoic acid has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an anti-inflammatory or anticancer agent.

    Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.

    Material Science: The compound’s properties may be exploited in the development of new materials with specific electronic or optical characteristics.

Mechanism of Action

The mechanism of action of 2-chloro-5-{5-[(E)-{(2Z)-2-[(4-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]furan-2-yl}benzoic acid is not well-documented. based on its structure, it is likely to interact with various molecular targets through hydrogen bonding, π-π interactions, and hydrophobic interactions. The thiazolidinone ring and the imine group may play crucial roles in its biological activity by interacting with enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-5-{5-[(E)-{(2Z)-2-[(4-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]furan-2-yl}benzoic acid
  • This compound

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

Molecular Formula

C22H15ClN2O4S

Molecular Weight

438.9 g/mol

IUPAC Name

2-chloro-5-[5-[(E)-[2-(4-methylphenyl)imino-4-oxo-1,3-thiazolidin-5-ylidene]methyl]furan-2-yl]benzoic acid

InChI

InChI=1S/C22H15ClN2O4S/c1-12-2-5-14(6-3-12)24-22-25-20(26)19(30-22)11-15-7-9-18(29-15)13-4-8-17(23)16(10-13)21(27)28/h2-11H,1H3,(H,27,28)(H,24,25,26)/b19-11+

InChI Key

NCNHMXBZHWLDOX-YBFXNURJSA-N

Isomeric SMILES

CC1=CC=C(C=C1)N=C2NC(=O)/C(=C\C3=CC=C(O3)C4=CC(=C(C=C4)Cl)C(=O)O)/S2

Canonical SMILES

CC1=CC=C(C=C1)N=C2NC(=O)C(=CC3=CC=C(O3)C4=CC(=C(C=C4)Cl)C(=O)O)S2

Origin of Product

United States

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